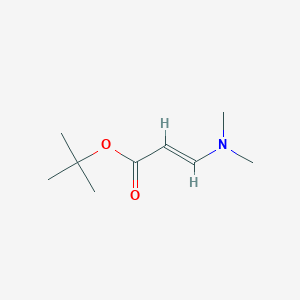

tert-Butyl 3-(Dimethylamino)acrylate

Description

Significance of Alpha, Beta-Unsaturated Carbonyl Compounds in Contemporary Chemistry

Alpha, beta-unsaturated carbonyl compounds are a cornerstone of modern organic chemistry, serving as pivotal intermediates in the synthesis of a vast number of pharmaceuticals, natural products, and materials. researchgate.netresearchgate.net Their importance stems from the electronic conjugation between the carbon-carbon double bond and the carbonyl group (C=O). csic.es This arrangement creates a delocalized π-system that results in two electrophilic sites: the carbonyl carbon and the β-carbon. nih.gov

This dual electrophilicity allows them to undergo two primary modes of nucleophilic attack: direct 1,2-addition to the carbonyl group or 1,4-conjugate addition (also known as the Michael addition) to the β-carbon. nih.gov The latter is a particularly powerful carbon-carbon bond-forming reaction, fundamental to the construction of more complex molecular skeletons. The reactivity of these compounds can be finely tuned by the nature of the substituents on the double bond and the carbonyl group, making them exceptionally versatile building blocks in synthesis. researchgate.net Furthermore, the double bond in these systems can participate in a variety of cycloaddition reactions, such as the Diels-Alder reaction, further expanding their synthetic utility.

The Role of Enamines and Dimethylamino Functionalities in Chemical Reactivity

Enamines, characterized by a nitrogen atom attached to a carbon-carbon double bond, are highly valuable nucleophilic intermediates in organic synthesis. bohrium.com They are typically formed from the condensation of a secondary amine with an aldehyde or a ketone. google.com The nitrogen atom's lone pair of electrons is delocalized into the π-system of the double bond, significantly increasing the nucleophilicity of the α-carbon. bohrium.com This makes enamines effective carbon nucleophiles that can react with a wide range of electrophiles in reactions like alkylations and acylations.

The dimethylamino group, a common substituent in the formation of enamines, offers specific advantages. It is a potent electron-donating group, which enhances the nucleophilicity of the enamine system. Furthermore, being a tertiary amine, the dimethylamino functionality itself can act as a base or a nucleophile in various chemical transformations. In the context of a molecule like tert-Butyl 3-(Dimethylamino)acrylate, the dimethylamino group is integral to the enamine structure, dictating its characteristic reactivity.

Overview of this compound as a Multifunctional Synthon

This compound is a quintessential example of a multifunctional synthon, integrating the functionalities of an α,β-unsaturated ester and an enamine into a single molecule. This unique combination allows it to exhibit ambident reactivity, capable of acting as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the reacting partner.

Key Structural Features and Reactivity:

Electrophilic Character: The β-carbon of the acrylate (B77674) system is electron-deficient due to the electron-withdrawing effect of the conjugated ester group, making it susceptible to attack by nucleophiles in Michael-type additions.

Nucleophilic Character: The enamine nature of the molecule renders the α-carbon electron-rich and thus nucleophilic, allowing it to react with various electrophiles.

The tert-Butyl Ester Group: This bulky ester group provides steric hindrance, which can influence the stereochemical outcome of reactions. It is also relatively stable to hydrolysis under basic conditions but can be selectively cleaved under acidic conditions, a useful feature in multi-step syntheses for deprotection. nih.govunivarsolutions.com

This multifaceted reactivity makes this compound a valuable building block for the synthesis of a diverse range of compounds, particularly heterocyclic systems. It can participate in cascade reactions where both its nucleophilic and electrophilic sites are sequentially engaged, leading to the rapid construction of molecular complexity from simple precursors.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C9H17NO2 |

| Molecular Weight | 171.24 g/mol |

| CAS Number | 82591-89-7 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 85-87 °C at 1 mmHg |

| Density | 0.946 g/mL at 25 °C |

Note: Physical properties can vary slightly depending on the source and purity.

Scope and Relevance of Research on the Chemical Compound

Research into this compound and related 3-aminoacrylates is driven by their utility in constructing molecules of pharmaceutical and biological interest. rsc.org The ability to readily synthesize substituted pyridines, pyrimidines, pyrazoles, and other nitrogen-containing heterocycles makes this class of compounds highly relevant to medicinal chemistry. nih.gov

The exploration of its role in multicomponent reactions is a particularly active area of research. rsc.org These reactions, where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, are highly sought after for their efficiency and atom economy. The dual reactivity of this compound makes it an ideal substrate for the development of novel multicomponent strategies.

Furthermore, the predictable reactivity of its functional groups allows for its use in combinatorial chemistry for the generation of libraries of related compounds for drug discovery screening. The ongoing investigation into the full synthetic potential of this compound continues to yield novel and efficient methods for the preparation of complex and valuable chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (E)-3-(dimethylamino)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)6-7-10(4)5/h6-7H,1-5H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZNUNSHBFDHEZ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 3 Dimethylamino Acrylate and Analogous Structures

Direct Synthetic Routes to tert-Butyl 3-(Dimethylamino)acrylate

A primary and direct method for the synthesis of this compound involves the conjugate addition of dimethylamine (B145610) to tert-butyl propiolate. This reaction, a specific type of aza-Michael addition, is a common and efficient strategy for forming β-amino carbonyl compounds. The electron-deficient alkyne in tert-butyl propiolate readily reacts with the nucleophilic dimethylamine, leading to the formation of the desired enaminoester.

The reaction can be represented as follows: HC≡CCOOC(CH₃)₃ + HN(CH₃)₂ → (CH₃)₂NCH=CHCOOC(CH₃)₃

This method benefits from the high reactivity of the propiolate ester, which acts as an excellent Michael acceptor. The synthesis can often be performed under mild conditions, and the choice of solvent and catalyst can be tailored to optimize the reaction rate and yield. While specific catalysts are not always necessary due to the inherent reactivity, bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) can be employed to facilitate the reaction, particularly with less reactive substrates. nih.gov

Preparation of Closely Related Dimethylamino Acrylate (B77674) and Methacrylate (B99206) Esters

The synthesis of structurally similar compounds, such as other esters of 3-(dimethylamino)acrylic acid and related methacrylate esters, provides valuable insight into the broader synthetic landscape. These methodologies often rely on catalytic amidation or esterification/transesterification strategies.

Catalytic Amidation Approaches

Catalytic amidation represents a powerful tool for forming the crucial C-N bond in these molecules. This can be approached in several ways. One method involves the direct amidation of an acrylate precursor. For instance, the reaction of a secondary amine with an α,β-unsaturated ester can be catalyzed by substances like lithium perchlorate (B79767) (LiClO₄) to produce β-amino esters in high yields, often at room temperature and without the need for a solvent. researchgate.net

In the context of polymeric materials, organocatalysts have proven effective for the post-polymerization amidation of poly(acrylate) side chains. For example, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been successfully used to catalyze the amidation of poly(methyl acrylate), allowing for controlled introduction of functional side chains. cmu.edu While this applies to a polymer rather than the monomer, the underlying chemical principles of activating a less reactive ester for amidation are highly relevant.

Esterification and Transesterification Strategies

Esterification and transesterification are perhaps the most common and industrially significant routes for producing a wide variety of acrylate esters.

Esterification involves the reaction of acrylic acid or its derivatives with an appropriate alcohol. For instance, the synthesis of various acrylic esters can be achieved by reacting acrylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid. cmu.edu

Transesterification is a widely used alternative where an existing acrylate ester, such as methyl acrylate (MA) or ethyl acrylate (EA), is reacted with a different alcohol to exchange the ester group. This method is particularly useful for synthesizing more complex esters. The synthesis of 2-(dimethylamino)ethyl acrylate (DMAEA) is a well-documented example, prepared by the transesterification of methyl or ethyl acrylate with 2-(dimethylamino)ethanol. basf.com This reaction is typically performed in the presence of catalysts based on titanium or tin. basf.comgoogle.com Organotin catalysts, in particular, have been shown to be highly active, achieving high conversion of the amino alcohol and excellent selectivity towards the desired product. sigmaaldrich.com A yield of up to 94.65% has been reported using this approach. sigmaaldrich.com

The following table summarizes typical catalysts used in the transesterification synthesis of analogous dimethylamino acrylate esters.

| Catalyst Type | Specific Catalyst Example | Application | Reference |

| Titanium Compounds | Tetraisopropyl Orthotitanate | Synthesis of DMAEA from acrylic esters and dimethylaminoethanol (B1669961) | basf.com |

| Tin Compounds | Stannoxanes | Synthesis of DMAEA from acrylic esters and dimethylaminoethanol | basf.com |

| Organotin Compounds | (C₈H₁₇)₂Sn(OCOC₁₁H₂₃)₂ | Synthesis of DMAEA from methyl acrylate and dimethylaminoethanol | sigmaaldrich.com |

Optimization of Reaction Conditions for Enhanced Purity and Yield

To ensure the successful synthesis of this compound and its analogs, careful optimization of reaction conditions is paramount. Key factors include the use of polymerization inhibitors, solvent selection, and precise temperature control.

Role of Polymerization Inhibitors in Synthetic Processes

Acrylate monomers are notoriously prone to spontaneous radical polymerization, especially at elevated temperatures required for synthesis and purification by distillation. google.com To prevent this, polymerization inhibitors must be added. These compounds function by scavenging radicals that initiate the polymerization chain reaction. google.com

Commonly used inhibitors include phenolics, such as hydroquinone (B1673460) monomethyl ether (MEHQ), and aminic compounds like phenothiazine (B1677639) (PTZ). google.com For the purification of 3-N,N-dimethylamino ethyl acrylate, a range of inhibitors has been proven effective, including 2,4-dimethyl-6-tert-butylphenol and 2,2,6,6-tetramethylpiperidine (B32323) nitrogen oxide (TEMPO). google.com The presence of oxygen is often required for phenolic stabilizers like MEHQ to function effectively. google.com

The selection and concentration of the inhibitor are critical for maintaining the monomer's integrity throughout the manufacturing, purification, and storage processes.

The table below lists several inhibitors used in the synthesis and purification of related acrylate monomers.

| Inhibitor Name | Abbreviation | Chemical Class | Application | Reference |

| Phenothiazine | PTZ | Aminic | Synthesis and distillation of acrylates | basf.comgoogle.com |

| Hydroquinone Monomethyl Ether | MEHQ | Phenolic | Storage and transport of acrylates | google.com |

| 2,4-Dimethyl-6-tert-butylphenol | - | Phenolic | Purification of 3-N,N-dimethylamino ethyl acrylate | google.com |

| 2,2,6,6-Tetramethylpiperidine-1-oxyl | TEMPO | Nitroxide | Synthesis of dimethylaminoethyl methacrylate | google.com |

Solvent Selection and Temperature Control

The choice of solvent and the reaction temperature are critical variables that influence reaction rates, selectivity, and product purity.

Solvent Selection: The solvent can affect the solubility of reactants and catalysts, as well as the rate of reaction. For the synthesis of 3-N,N-dimethylamino ethyl acrylate from ethyl acetate, dimethylamine, and carbon monoxide, various organic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758), toluene, and ethanol (B145695) have been successfully employed. In some cases, such as certain aza-Michael additions, reactions can be run efficiently without any solvent at all. researchgate.net

Temperature Control: Precise temperature management is essential for controlling the reaction kinetics and minimizing side reactions. The synthesis of 3-N,N-dimethylamino ethyl acrylate is typically conducted at temperatures between 30-70 °C. In contrast, transesterification reactions to produce DMAEA may require higher temperatures, in the range of 90-110 °C. google.com For purification, vacuum distillation is often employed to allow for lower boiling temperatures, thereby reducing the risk of thermal polymerization. For example, the ethyl ester analog is distilled at 82-86 °C under a vacuum of 5 mmHg. google.com

Chemical Reactivity and Mechanistic Pathways of Tert Butyl 3 Dimethylamino Acrylate

Nucleophilic Addition Reactions

The core of tert-butyl 3-(dimethylamino)acrylate's reactivity lies in its ability to undergo nucleophilic conjugate addition, also known as the Michael reaction. In this process, a nucleophile attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-heteroatom or carbon-carbon bond. The presence of the dimethylamino group at the β-position and the bulky tert-butyl ester influence the steric and electronic environment of the double bond, thereby affecting the reaction's regioselectivity and stereoselectivity.

Michael Addition Reactions with Carbon Nucleophiles

The formation of carbon-carbon bonds via Michael addition is a cornerstone of organic synthesis. While specific studies on this compound are limited, the reactivity of similar α,β-unsaturated esters provides insight into its potential transformations. Carbon nucleophiles such as enolates, organometallic reagents, and cyanide ions are expected to add to the β-position of the acrylate (B77674).

For instance, the reaction of tert-butyl acrylate with various carbon nucleophiles is well-documented. Copper-catalyzed conjugate addition of Grignard reagents to α,β-unsaturated esters is a powerful method for forming C-C bonds with high regioselectivity, favoring the 1,4-adduct. It is plausible that this compound would react in a similar manner, with the dimethylamino group potentially influencing the rate and stereochemical outcome of the reaction.

| Carbon Nucleophile | Catalyst/Conditions | Expected Product |

| Diethyl malonate | Base (e.g., NaOEt) | Diethyl 2-(3-(tert-butoxy)-3-oxopropyl)malonate derivative |

| Phenylmagnesium bromide | Cu(I) salt | tert-Butyl 3,3-diphenylpropanoate (B1239988) derivative |

| Lithium dimethylcuprate | Ethereal solvent | tert-Butyl 3,3-dimethylpropanoate derivative |

Aza-Michael Addition Reactions with Amine Derivatives

The aza-Michael reaction, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a highly efficient method for the synthesis of β-amino acid derivatives. The reactivity of both primary and secondary amines with acrylate systems has been extensively studied.

Primary amines can undergo aza-Michael addition to acrylates. A study on the reaction of benzylamine (B48309) with various tert-butyl cinnamates (structurally similar to this compound) provides valuable insights. mdpi.com These reactions, often promoted by catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and sometimes accelerated by microwave irradiation, can lead to the formation of the corresponding β-amino ester derivatives. mdpi.com The choice of reaction conditions, including temperature and the presence of a catalyst, can influence the yield and selectivity of the reaction. mdpi.com

A study by Martinez et al. investigated the aza-Michael addition of benzylamine to tert-butyl 3-(4-nitrophenyl)acrylate and tert-butyl 3-(4-methoxyphenyl)acrylate, providing data on reaction conditions and yields. mdpi.com

| Michael Acceptor | Conditions | Yield (%) | Reference |

| tert-Butyl 3-(4-nitrophenyl)acrylate | Benzylamine (4 eq.), DBU (0.2 eq.), 75 °C, 10 min, MW | 44 | mdpi.com |

| tert-Butyl 3-(4-methoxyphenyl)acrylate | Benzylamine (4 eq.), DBU (0.2 eq.), 130 °C, 2 h, MW | 39 | mdpi.com |

| tert-Butyl 3-phenylacrylate | Benzylamine (4 eq.), DBU (0.2 eq.), 130 °C, 6 h, MW | 74 | mdpi.com |

Secondary amines are also excellent nucleophiles for the aza-Michael reaction. The reaction of secondary amines with acrylates typically proceeds readily, often without the need for a strong catalyst, to yield the corresponding β-amino esters. The increased nucleophilicity of secondary amines compared to primary amines generally leads to faster reaction rates.

While specific data for this compound is scarce, the general reactivity pattern of acrylates suggests that secondary amines like piperidine (B6355638) or morpholine (B109124) would add to the β-position to form the corresponding tertiary amine-containing products.

| Secondary Amine | Catalyst/Conditions | Expected Product |

| Piperidine | Solvent-free or in a polar solvent | tert-Butyl 3-(piperidin-1-yl)propanoate derivative |

| Morpholine | Solvent-free or in a polar solvent | tert-Butyl 3-morpholinopropanoate derivative |

| Diethylamine | Lewis acid or base catalyst | tert-Butyl 3-(diethylamino)propanoate derivative |

Thia-Michael Addition Reactions with Thiol Nucleophiles

The thia-Michael addition, involving the conjugate addition of a thiol to an electron-deficient alkene, is a highly efficient and often "click" type reaction. researchgate.net This reaction is widely used in materials science and bioconjugation due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. researchgate.netnih.gov The reaction can be catalyzed by both bases (which deprotonate the thiol to the more nucleophilic thiolate) and nucleophiles like phosphines. nih.govrsc.org

The rate and equilibrium of the thia-Michael addition are influenced by the nature of both the thiol and the Michael acceptor. nih.gov While specific kinetic or yield data for the reaction of thiols with this compound is not detailed in the provided search results, the general principles of thia-Michael additions to acrylates are well-established. nih.govnsf.gov

| Thiol Nucleophile | Catalyst/Conditions | Expected Product |

| Thiophenol | Base (e.g., Triethylamine) | tert-Butyl 3-(phenylthio)propanoate derivative |

| 1-Dodecanethiol | Nucleophile (e.g., Triphenylphosphine) | tert-Butyl 3-(dodecylthio)propanoate derivative |

| 2-Mercaptoethanol | Base (e.g., DBU) | tert-Butyl 3-((2-hydroxyethyl)thio)propanoate derivative |

Oxa-Michael Addition Reactions with Hydroxyl Compounds

The oxa-Michael addition involves the conjugate addition of an alcohol or alkoxide to an α,β-unsaturated carbonyl compound. Generally, this reaction is more challenging and often requires stronger bases or specific catalysts compared to the aza- or thia-Michael additions due to the lower nucleophilicity of alcohols. beilstein-journals.orgchemrxiv.org

Research has shown that the oxa-Michael reaction can be promoted by various catalysts, including strong bases and phosphines. beilstein-journals.orgchemrxiv.org The reversibility of the oxa-Michael reaction has also been a subject of study, with elevated temperatures and Brønsted bases favoring the retro-oxa-Michael reaction. chemrxiv.org

While there is a lack of specific studies on the oxa-Michael addition to this compound, it is anticipated that under suitable basic or catalytic conditions, alcohols would add to the β-position.

| Hydroxyl Compound | Catalyst/Conditions | Expected Product |

| Methanol | Strong base (e.g., NaOMe) | tert-Butyl 3-methoxypropanoate derivative |

| Benzyl (B1604629) alcohol | Lewis base catalyst (e.g., TMTPP) | tert-Butyl 3-(benzyloxy)propanoate derivative |

| Phenol | Strong base (e.g., K2CO3) | tert-Butyl 3-phenoxypropanoate derivative |

Catalytic Systems in Michael-Type Additions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. The reactivity of this compound in such reactions is significantly influenced by the choice of catalytic system.

Organocatalytic Approaches (e.g., Phosphine (B1218219) Catalysis, Imidazolium (B1220033) Salts)

Organocatalysis has emerged as a powerful tool for mediating Michael additions, offering a metal-free alternative to traditional methods. Phosphines and imidazolium salts have proven to be effective catalysts in reactions involving acrylate derivatives.

Phosphine Catalysis: Tertiary phosphines are potent nucleophilic catalysts that can initiate Michael additions. beilstein-journals.org The mechanism typically involves the initial nucleophilic attack of the phosphine on the β-carbon of the acrylate, forming a zwitterionic enolate intermediate. This intermediate is a strong base that can deprotonate a pronucleophile, which then adds to another molecule of the acrylate.

In the context of reactions with arylidene-α-amino esters, various phosphines have been employed to catalyze the Michael-type addition of acrylates, including tert-butyl acrylate. nih.gov The choice of phosphine is critical, as their nucleophilicity can influence the reaction outcome. For instance, while dimethylphenylphosphine (B1211355) has been shown to be an effective catalyst, more nucleophilic trialkyl phosphines can sometimes lead to undesired side products. nih.gov The slow addition of the acrylate is often crucial to control the reaction and maximize the yield of the desired Michael adduct. nih.gov

A study on thiol-Michael addition reactions demonstrated that dimethylphenylphosphine (DMPP) is a highly efficient catalyst, leading to complete conversion in minutes under optimized conditions. rsc.org However, it is important to maintain catalytic levels of DMPP to prevent the formation of byproducts from the addition of the phosphine itself to the vinyl group. rsc.org

| Catalyst | Michael Acceptor | Nucleophile | Conditions | Yield (%) | Reference |

| Dimethylphenylphosphine | tert-Butyl acrylate | Arylidene-α-amino esters | Toluene, rt | Good to Excellent | nih.gov |

| Imidazolium hydrochloride | tert-Butyl acrylate | 4-Chloroaniline | CH2Cl2, 0 °C to rt | 83 | nih.gov |

| Dimethylphenylphosphine | Various acrylates | Various thiols | Optimized | Complete conversion | rsc.org |

Imidazolium Salts: Imidazolium salts can function as effective catalysts for Michael additions, particularly aza-Michael additions. For example, imidazolium hydrochloride has been used to catalyze the addition of anilines to tert-butyl acrylate, affording the corresponding β-amino acid esters in good yields. nih.gov This method provides a straightforward approach for the protection of amino groups. nih.govresearchgate.net The reaction proceeds under mild conditions, typically at low temperatures, highlighting the efficiency of this catalytic system. nih.gov

Protic Ionic Liquid-Mediated Additions

Protic ionic liquids (PILs), formed by the proton transfer from a Brønsted acid to a Brønsted base, have garnered attention as environmentally benign catalysts and solvents. While specific studies detailing the use of PILs to mediate Michael additions directly with this compound are not extensively documented in the reviewed literature, the general principles of their catalytic activity are well-established.

Cycloaddition Chemistry

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. This compound can participate in these reactions, acting as a synthetic equivalent for other functionalities due to its electronic properties.

1,3-Dipolar Cycloadditions as an Electron-Poor Alkyne Equivalent

In certain 1,3-dipolar cycloaddition reactions, the enamine functionality of this compound allows it to act as a surrogate for an electron-poor alkyne. This is achieved through a [3+2] cycloaddition followed by the elimination of dimethylamine (B145610) to afford an aromatic heterocyclic ring. This strategy provides an alternative route to substituted heterocycles that might otherwise be challenging to synthesize directly from alkynes.

The [3+2] cycloaddition of azomethine imines with tert-butyl acrylate has been utilized for the synthesis of pyrazole (B372694) derivatives. researchgate.net Azomethine imines are 1,3-dipoles that react with dipolarophiles, such as acrylates, to form five-membered heterocyclic rings. In a reaction between (1Z,4R,5R)-1-arylmethylidene-4-benzyloxycarbonylamino-3-oxo-5-phenylpyrazolidin-1-ium-2-ides and tert-butyl acrylate, the corresponding cycloadducts were formed. researchgate.net Although this specific example uses tert-butyl acrylate, the principle can be extended to its dimethylamino derivative. The initial cycloaddition would yield a pyrazolidine (B1218672) intermediate, which upon elimination of dimethylamine, would aromatize to the corresponding pyrazole. This approach is valuable for accessing highly substituted pyrazole cores, which are important scaffolds in medicinal chemistry. nih.govnih.gov

| 1,3-Dipole | Dipolarophile | Product | Catalyst/Conditions | Reference |

| Azomethine imines | tert-Butyl acrylate | Pyrazolidine derivatives | - | researchgate.net |

| Azomethine imines | Enaminone | Pyrazoles | Ni-Mg-Fe LDH, Ultrasound | mdpi.com |

| Sulfoximine diazo compounds | Alkynes | Pyrazolesulfoximines | - | nih.gov |

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction for the synthesis of 1,2,3-triazoles from azides and terminal alkynes. creative-biolabs.comacs.orgnih.gov While this compound is neither an alkyne nor an azide (B81097), it can be incorporated into synthetic strategies that utilize the CuAAC reaction.

For instance, a molecule containing an azide or alkyne functionality could be first subjected to a Michael addition with this compound. The resulting product, now bearing the acrylate-derived moiety, could then undergo a CuAAC reaction to link it to another molecule. This sequential approach allows for the construction of more complex molecular architectures.

Furthermore, the term "CuAAC derivatives" can allude to reactions where the fundamental principles of copper(I) catalysis are applied to different cycloaddition partners. While the canonical CuAAC involves alkynes and azides, copper(I) has been shown to catalyze other cycloaddition reactions. For example, copper(I) iodide has been used to catalyze the [3+2] cycloaddition of azomethine imines to methyl propiolate. researchgate.net It is conceivable that similar copper(I) catalysis could be employed in cycloadditions involving this compound as the dipolarophile, potentially influencing the regioselectivity and reaction rate.

[2+2] Cycloadditions in Heterocyclic Ring Formation

While [2+2] cycloadditions are a common strategy for the formation of four-membered rings, specific examples involving this compound leading to heterocyclic systems are not extensively documented in readily available literature. However, the general reactivity pattern of electron-rich enamines with ketenes suggests a plausible pathway for the formation of cyclobutanone (B123998) intermediates, which could potentially be transformed into various heterocyclic structures.

Synthesis of Pyridine (B92270) Derivatives

The synthesis of pyridine derivatives from this compound can be envisaged through multi-step sequences that may involve initial cycloaddition or condensation reactions. One potential, though not explicitly detailed in current literature for this specific substrate, involves the reaction with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization and aromatization steps to yield the pyridine core. The enamine functionality can act as a nucleophile, participating in Michael additions or related conjugate additions with suitable electrophiles, setting the stage for subsequent ring closure.

Electrophilic Reactivity and Derived Transformations

The carbon-carbon double bond in this compound is electron-rich due to the electron-donating effect of the dimethylamino group, making it susceptible to attack by various electrophiles. This electrophilic reactivity is a cornerstone of its utility in organic synthesis. The nitrogen lone pair participates in resonance, increasing the nucleophilicity of the β-carbon.

Enamines, in general, are excellent nucleophiles and react with a variety of electrophiles. The initial electrophilic attack typically occurs at the β-carbon, leading to the formation of an iminium ion intermediate. This intermediate can then undergo further reactions, such as hydrolysis, to yield a β-functionalized carbonyl compound.

For instance, the reaction with alkyl halides can lead to C-alkylation at the β-position. Similarly, acylation with acid chlorides would be expected to yield a β-dicarbonyl derivative after hydrolysis of the intermediate iminium salt.

Other Significant Chemical Transformations

Beyond cycloadditions and electrophilic additions, this compound undergoes other important chemical transformations, including substitutions at the acyl carbon and interconversions of its functional groups.

Acyl Group Substitutions

The ester functionality of this compound can participate in nucleophilic acyl substitution reactions. Enamines are known to react with acylating agents like acid chlorides. youtube.com The nucleophilic β-carbon of the enamine can attack the electrophilic carbonyl carbon of the acid chloride, leading to the formation of an acylated iminium intermediate. This intermediate can then be hydrolyzed to produce a 1,3-dicarbonyl compound. youtube.com This transformation provides a pathway to synthesize β-keto esters.

| Reactant 1 | Reactant 2 | Product (after hydrolysis) | Reaction Type |

| This compound | Acetyl chloride | tert-Butyl 2-acetyl-3-oxobutanoate | Acylation |

| This compound | Benzoyl chloride | tert-Butyl 2-benzoyl-3-oxobutanoate | Acylation |

Note: The yields for these specific reactions are not detailed in the currently available literature and would be dependent on specific reaction conditions.

Functional Group Interconversions

The functional groups within this compound can be interconverted to access a variety of other useful compounds.

Hydrolysis: The enamine functionality is susceptible to hydrolysis under acidic conditions to yield the corresponding β-keto ester, tert-butyl acetoacetate. This reaction proceeds via protonation of the enamine, followed by nucleophilic attack of water and subsequent elimination of dimethylamine. The tert-butyl ester group itself can be hydrolyzed under acidic conditions to yield acetoacetic acid, which is prone to decarboxylation.

Reduction: The carbon-carbon double bond of the enamine system can be reduced. The reduction of enamines typically occurs after protonation to form an iminium salt, which is then reduced by a hydride reducing agent such as sodium borohydride (B1222165). rushim.ru This would lead to the formation of tert-butyl 3-(dimethylamino)propanoate. It is important to note that sodium borohydride is generally not strong enough to reduce the ester functionality. libretexts.orgmasterorganicchemistry.com

| Starting Material | Reagent(s) | Product | Transformation |

| This compound | H₃O⁺ | tert-Butyl acetoacetate | Enamine Hydrolysis |

| This compound | 1. H⁺, 2. NaBH₄ | tert-Butyl 3-(dimethylamino)propanoate | Enamine Reduction |

| This compound | LiAlH₄ | 3-(Dimethylamino)butan-1-ol | Ester and Enamine Reduction |

Note: The specific conditions and yields for these transformations on this compound require further experimental investigation.

Unable to Generate Article Due to Lack of Specific Research Data

Following a comprehensive search of scientific literature and databases, it has been determined that there is insufficient available research data specifically concerning the polymerization science of This compound . The user's request for an article detailing the radical and controlled polymerization of this specific compound cannot be fulfilled at this time.

The performed searches for the homopolymerization, copolymerization, and controlled radical polymerization (ATRP, RAFT, NMP) of "this compound" did not yield any scholarly articles or patents containing the required experimental data or detailed research findings.

The available literature extensively covers the polymerization of the structurally related monomer tert-Butyl Acrylate (tBA) , including its behavior in radical and controlled polymerization reactions. However, the user's instructions strictly require focusing solely on "this compound" and not introducing information that falls outside this explicit scope.

Without specific data on the polymerization kinetics, mechanisms, and characteristics of this compound, generating a scientifically accurate and informative article that adheres to the provided outline is not possible. Chemical supplier databases confirm the existence of the monomer, but the academic research regarding its polymerization behavior appears to be unpublished or not widely available.

Therefore, no article can be generated that would meet the user's specific and strict requirements for content and subject matter.

Polymerization Science of Tert Butyl 3 Dimethylamino Acrylate and Its Derivatives

Architecture-Controlled Polymer Synthesis

Modern controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have enabled the precise synthesis of polymers with complex architectures. mdpi.com These methods allow for control over molecular weight, low polydispersity, and the creation of well-defined polymer structures, which are crucial for advanced material applications. mdpi.comresearchgate.net

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers containing acrylate (B77674) and methacrylate (B99206) units is well-established through CRP techniques. These methods allow for the sequential polymerization of different monomers, leading to materials with combined properties, such as amphiphilicity, which are valuable for self-assembly and drug delivery applications. cmu.edumdpi.com

For instance, ATRP has been successfully used to synthesize AB diblock copolymers. tkk.fi A macroinitiator, the first polymer block, is prepared and then used to initiate the polymerization of a second monomer, creating a well-defined block structure. tkk.fi The RAFT process is another versatile method for creating block copolymers from a wide range of monomers, including those with functional groups like acid or tertiary amino moieties. cmu.edu The process involves using a dithio compound as a chain transfer agent to provide living characteristics to the polymerization. cmu.edu

Table 1: Examples of Block Copolymer Synthesis using Analogs of tBuDMAA

| First Block (Macroinitiator) | Second Monomer | Polymerization Method | Resulting Copolymer | Reference |

|---|---|---|---|---|

| Poly(n-butyl methacrylate) | tert-Butyl acrylate (tBA) | ATRP | Poly(n-butyl methacrylate)-block-poly(tert-butyl acrylate) | tkk.fi |

| Poly(benzyl methacrylate) | 2-(Dimethylamino)ethyl methacrylate | RAFT | Poly(benzyl methacrylate)-block-poly(2-(dimethylamino)ethyl methacrylate) | cmu.edu |

| Poly(tert-butyl acrylate) | Methyl Acrylate | ATRP | Poly(tert-butyl acrylate)-block-poly(methyl acrylate) | cmu.edu |

This table presents data on block copolymers synthesized from monomers structurally similar to tert-Butyl 3-(Dimethylamino)acrylate to illustrate common synthetic strategies.

Beyond linear block copolymers, CRP techniques can be adapted to create more complex polymer topologies, such as star, cyclic, and graft polymers. These architectures exhibit unique physical and functional properties compared to their linear counterparts due to the absence of chain ends and more compact structures. nih.govnih.gov

Star Polymers: These polymers consist of multiple polymer chains radiating from a central core. They can be synthesized using a multi-functional initiator in a "core-first" approach with techniques like ATRP. umich.edu For example, a hexafunctional initiator has been used to synthesize a six-arm star polymer of styrene (B11656), which was then chain-extended with isobornyl acrylate. umich.edu Similarly, multi-arm star diblock copolymers with temperature, pH, and light-responsive properties have been developed. nih.govacs.org

Cyclic Polymers: Lacking chain ends, cyclic polymers possess distinct properties such as lower viscosity and different thermal characteristics. nih.gov An innovative method for synthesizing cyclic polymers is Ring-Expansion RAFT (RE-RAFT) polymerization, which uses a cyclic RAFT agent. This technique has been applied to tert-butyl acrylate (TBA) to produce well-controlled cyclic polymers. nih.gov

Graft Copolymers: These architectures feature a main polymer backbone with multiple side chains, or grafts. They can be synthesized via three main methods: "grafting-from," "grafting-onto," and "grafting-through." mdpi.com In the "grafting-from" approach, a polymer backbone is modified with initiating sites from which the graft chains are grown. mdpi.com This has been demonstrated by synthesizing a polystyrene backbone and subsequently grafting various methacrylates, including tert-butyl acrylate, via ATRP. mdpi.com

Post-Polymerization Modification and Deprotection Strategies

A key advantage of synthesizing polymers with tert-butyl acrylate and dimethylamino-functionalized units is the ability to perform subsequent chemical modifications. These reactions transform the initial polymer into new materials with different properties, such as converting a hydrophobic polymer into a hydrophilic one or introducing permanent positive charges.

The tert-butyl ester group is a common protecting group for acrylic acid. After polymerization, this group can be cleaved under acidic conditions to yield the corresponding poly(acrylic acid) (PAA) segments. This transformation converts a hydrophobic poly(tert-butyl acrylate) (PtBA) block into a hydrophilic, pH-responsive PAA block. cmu.eduresearchgate.net

Several methods exist for this deprotection. A common approach involves using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) at room temperature. cmu.edunih.gov This method effectively removes the tert-butyl group, releasing isobutylene (B52900) as a byproduct. nih.gov Another reported method utilizes a slight excess of hydrochloric acid (HCl) in hexafluoroisopropanol (HFIP), which can achieve complete and clean deprotection within a few hours at room temperature. nih.gov The degree of hydrolysis can also be controlled to produce copolymers containing both tert-butyl acrylate and acrylic acid units, resulting in amphiphilic materials. researchgate.net

Table 2: Conditions for Hydrolysis of tert-Butyl Ester Groups in Polymers

| Polymer Precursor | Reagents | Solvent | Temperature | Time | Resulting Polymer | Reference |

|---|---|---|---|---|---|---|

| Poly(tert-butyl acrylate)-b-poly(methyl acrylate) | Trifluoroacetic acid (TFA) | Dichloromethane | Room Temp. | 12 h | Poly(acrylic acid)-b-poly(methyl acrylate) | cmu.edu |

| pNIPAM-b-p(tBuAc)-b-pNIPAM | Hydrochloric acid (HCl) | Hexafluoroisopropanol (HFIP) | Room Temp. | 4 h | pNIPAM-b-pAA-b-pNIPAM | nih.gov |

| Poly(tert-butyl acrylate) | Trifluoroacetic acid (TFA) | - | - | - | Poly(tert-butyl acrylate-co-acrylic acid) | researchgate.net |

This table summarizes various reported conditions for the deprotection of tert-butyl ester-containing polymers, a reaction applicable to poly(this compound).

The tertiary amine of the dimethylamino group can be converted into a quaternary ammonium (B1175870) salt through a reaction known as quaternization. This process introduces a permanent positive charge onto the polymer chain, transforming it into a polyelectrolyte or polycation. d-nb.info This modification is crucial for applications such as gene delivery, antimicrobial surfaces, and as flocculants. d-nb.infomdpi.com

Quaternization is typically achieved by reacting the polymer with an alkyl halide, such as methyl iodide, 1-iodobutane, or benzyl (B1604629) chloride. d-nb.inforesearchgate.net The reaction kinetics are influenced by factors like the temperature, the solvent, and the structure of the alkyl halide. d-nb.info Studies on poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA), a close structural analog, have shown that the rate of quaternization increases with temperature. d-nb.info The choice of the alkyl halide also impacts the properties of the final quaternized polymer; for example, using longer alkyl chains can increase the antibacterial activity of the material. mdpi.com

Table 3: Reaction Conditions for Quaternization of Tertiary Amine Polymers

| Polymer Precursor | Quaternizing Agent | Solvent | Temperature (°C) | Resulting Polymer | Reference |

|---|---|---|---|---|---|

| Poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) | 1-Iodobutane | Acetonitrile | 40, 50, 60 | Quaternized PDMAEMA | d-nb.info |

| Poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) | 1-Iodoheptane | Acetonitrile | 40, 50, 60 | Quaternized PDMAEMA | d-nb.info |

| Poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) | 1-Iododecane | Acetonitrile | 40, 50, 60 | Quaternized PDMAEMA | d-nb.info |

| PDMAEMA-b-PDEAEMA | Methyl Iodide | Tetrahydrofuran (B95107) | Room Temp. | Quaternized diblock copolymer | researchgate.net |

This table presents examples of quaternization reactions performed on polymers containing dimethylamino groups, illustrating a key modification strategy for poly(this compound).

Applications of Tert Butyl 3 Dimethylamino Acrylate in Advanced Materials and Synthetic Strategy

Versatile Building Block in Complex Organic Molecule Synthesis

tert-Butyl 3-(dimethylamino)acrylate serves as a versatile precursor in the synthesis of complex organic molecules due to its reactive enaminone functionality. This moiety acts as a key synthon for the construction of various molecular frameworks, particularly nitrogen-containing heterocyclic compounds, and as a starting material for chiral molecules and functionalized amino acid derivatives.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The enaminone structure of this compound, characterized by a polarized double bond and the presence of a nucleophilic nitrogen and electrophilic carbon centers, makes it an ideal candidate for cyclocondensation reactions to form heterocyclic systems.

Pyrazolo[1,5-a]pyrimidines:

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents, such as β-enaminones. organic-chemistry.orgnih.govresearchgate.net this compound, as a β-enaminone, can theoretically serve as a three-carbon building block in this context. The general reaction mechanism involves a Michael-type addition of the exocyclic amino group of the 5-aminopyrazole to the β-carbon of the enaminone, followed by an intramolecular cyclization and elimination of dimethylamine (B145610). This regioselective process typically yields pyrazolo[1,5-a]pyrimidines with a substituent at the 7-position derived from the ester group of the acrylate (B77674). organic-chemistry.org

While the scientific literature provides numerous examples of β-enaminones being utilized in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) cores, specific studies detailing the use of this compound for this purpose are not extensively documented in readily available research. nih.govresearchgate.net However, the reactivity pattern of analogous β-enaminones strongly supports its potential application in this synthetic strategy. The reaction conditions often involve heating the reactants in a suitable solvent, sometimes with microwave assistance to improve reaction times and yields. researchgate.net

Triazole Scaffolds:

The synthesis of triazole scaffolds typically proceeds through well-established routes such as the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. nih.govnih.gov Other methods include metal-free approaches and reactions involving various nitrogen-containing precursors. nih.govmdpi.com A search of the scientific literature does not reveal significant use of this compound as a direct precursor for the synthesis of triazole scaffolds. While some syntheses of triazole N-oxides have utilized tert-butyl nitrite, this is a different reagent and reaction pathway. nih.govnih.gov The chemical structure of this compound does not lend itself readily to the common synthetic routes for forming the triazole ring.

Precursor for Chiral Molecules and Advanced Intermediates

The carbon-carbon double bond in this compound is susceptible to various chemical transformations, including asymmetric reactions, which can lead to the formation of chiral molecules. The Michael addition of nucleophiles to the β-position of the acrylate is a key reaction in this regard. mdpi.com

The use of chiral catalysts or chiral auxiliaries can direct the stereochemical outcome of such additions, leading to enantiomerically enriched products. mdpi.com These products, which can be considered advanced intermediates, can then be further elaborated into more complex chiral molecules. For instance, the asymmetric Michael addition of a carbon nucleophile to an acrylate derivative can establish a new stereocenter, which can be carried through subsequent synthetic steps. Although general methodologies for the asymmetric Michael addition to acrylates are well-developed, specific examples employing this compound as the substrate are not prominently featured in the reviewed literature.

Synthesis of Functionalized Amino Acid Derivatives

This compound can serve as a precursor for the synthesis of β-amino acid derivatives. The aza-Michael addition of an amine to the acrylate double bond introduces an amino group at the β-position, directly forming the backbone of a β-amino ester. researchgate.netnih.gov

This reaction provides a straightforward method for the synthesis of a variety of N-substituted β-amino acid esters. The reaction can be catalyzed by bases and, in some cases, can be promoted by microwave irradiation to reduce reaction times and improve yields. nih.gov The resulting tert-butyl ester can serve as a protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions. While the aza-Michael reaction is a general method for the synthesis of β-amino acids, specific and detailed studies focusing on this compound as the starting material are not extensively covered in the available scientific literature. organic-chemistry.orgnih.gov

Construction of Advanced Polymeric Materials

The acrylate functionality of this compound allows it to be used as a monomer in polymerization reactions, leading to the formation of advanced polymeric materials with tailored properties.

Smart and Stimuli-Responsive Polymer Systems

Polymers containing tertiary amine groups, such as those that could be derived from the polymerization of a monomer related to this compound, can exhibit stimuli-responsive behavior, particularly pH-responsiveness. researchgate.net In an acidic environment, the tertiary amine groups can become protonated, leading to electrostatic repulsion between the polymer chains and causing the polymer to swell. Conversely, in a basic environment, the amine groups are deprotonated and the polymer may contract. This reversible swelling and deswelling behavior is the basis for the development of "smart" or stimuli-responsive hydrogels. nih.govmdpi.com

These smart hydrogels have potential applications in areas such as drug delivery, where the change in pH can trigger the release of an encapsulated therapeutic agent. nih.gov The incorporation of monomers with specific functionalities, such as the dimethylamino group, is a key strategy in the design of these advanced materials. While the general principles of creating pH-responsive polymers from monomers containing tertiary amines are well-established, specific research detailing the polymerization of this compound and the properties of the resulting polymers as smart or stimuli-responsive systems is not widely reported in the surveyed literature. researchgate.netdcu.ie

Amphiphilic Block Copolymers and Self-Assembled Structures (Micelles, Nanoparticles)

The synthesis of amphiphilic block copolymers containing this compound, or its derivatives, is a significant area of research for creating advanced, self-assembling materials. These copolymers typically consist of a hydrophilic block and a hydrophobic block. The polymerization of tert-butyl acrylate (tBA), a structurally related monomer, is often employed to create a hydrophobic block, which can then be selectively hydrolyzed to form hydrophilic poly(acrylic acid) (PAA) blocks. This transformation is crucial for inducing amphiphilicity.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are frequently utilized to synthesize well-defined block copolymers. For instance, diblock and triblock copolymers of tBA, methyl acrylate, and styrene (B11656) have been prepared using ATRP. tandfonline.com Subsequent selective cleavage of the tert-butyl ester groups yields amphiphilic block copolymers that can self-assemble in aqueous environments. tandfonline.com

Once synthesized, these amphiphilic block copolymers can spontaneously self-assemble in a selective solvent (typically water) to form various nanostructures, such as micelles and nanoparticles. mdpi.comcymitquimica.com These structures typically feature a hydrophobic core and a hydrophilic corona. The core encapsulates hydrophobic regions of the polymer chains, while the hydrophilic corona provides stability in the aqueous medium. The morphology of these self-assembled structures can range from spherical micelles to more complex cylindrical nanoassemblies. tandfonline.com The formation and characteristics of these micelles are influenced by factors such as copolymer composition, block length, and the surrounding solution's conditions like pH and temperature. instras.com

Stimuli-responsive behavior is a key feature of micelles derived from polymers containing dimethylamino groups. mdpi.comsapub.org These groups are pH-sensitive, allowing the micelles to alter their structure or properties in response to changes in the acidity of the environment. This responsiveness makes them promising candidates for applications in targeted drug delivery, where the payload can be released under specific physiological conditions. mdpi.comsapub.org

| Polymerization Technique | Monomers | Resulting Structure | Application |

| ATRP | tert-Butyl Acrylate, Methyl Acrylate, Styrene | Amphiphilic diblock and triblock copolymers | Precursors for self-assembled nanostructures tandfonline.com |

| RAFT | PEG, PTBA, PDMAEMA | Amphiphilic block copolymers | Stabilizers for stimuli-responsive nanoparticles researchgate.net |

Polyelectrolytes and Charge-Shifting Polycations

Polymers derived from this compound and its close structural analogs, like N,N-(dimethylamino)ethyl acrylate (DMAEA), are notable for their transformation into polyelectrolytes and their application as charge-shifting polycations. instras.comsapub.org Initially, the polymer may be cationic due to the protonation of the tertiary amine group. However, the key feature is the hydrolytic instability of the ester linkage.

Under physiological conditions (neutral or slightly basic pH), the ester group in DMAEA-containing polymers undergoes hydrolysis. instras.com This process cleaves the dimethylaminoethanol (B1669961) side chain, converting the original cationic monomer unit into an anionic acrylic acid unit. This transformation from a positive to a negative charge is the principle behind "charge-shifting." instras.comsapub.org

This charge-shifting property is highly significant in biomedical applications. Synthetic polycations are widely explored as non-viral vectors for DNA delivery. A high positive charge density is beneficial for complexing with negatively charged DNA (forming polyplexes) and facilitating cell uptake. sapub.org However, this high cationic charge is often associated with cytotoxicity.

| Copolymer System | Polymerization Method | Key Property | Application |

| P(APM-co-DMAEA) | RAFT | Charge-shifting via hydrolysis of DMAEA units | DNA delivery with improved cytocompatibility instras.comsapub.org |

| PDMAEA | RAFT | pH-dependent hydrolysis rate | Biomaterials requiring controlled degradation acs.org |

Functional Polymeric Resins for Surface Modification and Coatings

Polymers and resins derived from functional acrylates, including tert-butyl acrylate and monomers with dimethylamino groups, are extensively used for surface modification and in the formulation of advanced coatings. jamorin.comunivarsolutions.com These polymers can impart a range of desirable properties to surfaces, such as altered hydrophobicity, improved adhesion, and chemical resistance. jamorin.com

Poly(tert-butyl acrylate) (PtBA) is valued in coatings for the properties conferred by the bulky tert-butyl group. It increases the hydrophobicity of the polymer backbone, which can lead to reduced water uptake and improved weatherability in the final coating. univarsolutions.com Furthermore, the rigidity of the tert-butyl group contributes to the hardness and scratch resistance of the polymer film. jamorin.com Copolymers containing tert-butyl acrylate are used in the production of aqueous dispersions and polymer solutions for coatings, adhesives, and sealants in various industries. jamorin.com

The dimethylamino functionality present in this compound offers additional capabilities for surface modification and coatings. This group can be protonated at acidic pH, introducing a positive charge to the surface. This can be used to promote adhesion to negatively charged substrates through electrostatic interactions. Furthermore, polymers with tertiary amine functionalities, such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), are used to create "smart" coatings that respond to external stimuli like pH. acs.org For example, PDMAEMA has been used to coat silver nanoparticles, where the polymer's conformation and binding to the nanoparticle surface can be controlled by adjusting the pH. acs.org This allows for the development of intelligent polymer coatings for various applications. acs.org

Precursors for Dendrimers and Other Hyperbranched Architectures

Functionalized acrylates are versatile building blocks in the synthesis of complex, non-linear polymer architectures such as dendrimers and hyperbranched polymers. The reactivity of the acrylate group lends itself to the iterative reaction sequences required to build these highly branched structures.

One of the key reactions used in the synthesis of amine-containing dendrimers is the Michael addition. tandfonline.commdpi.com In a typical divergent synthesis approach, a multifunctional core molecule is reacted with an acrylate monomer, such as methyl acrylate or tert-butyl acrylate. The ester groups of the resulting structure are then reacted with a diamine, like ethylenediamine. mdpi.com This sequence of a Michael addition followed by an amidation reaction can be repeated to build successive "generations" of the dendrimer, creating a highly branched and well-defined macromolecule. mdpi.com For example, Poly(amidoamine) (PAMAM) dendrimers, a major class of commercially available dendrimers, are synthesized using this iterative Michael addition and amidation sequence with methyl acrylate. mdpi.com

While direct use of this compound as a single monomer for dendrimer synthesis is less commonly cited, its functional groups are amenable to similar synthetic strategies. The tertiary amine could act as a branching point after modification, and the acrylate group can participate in addition reactions.

Furthermore, controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) have been used with tert-butyl acrylate to create the "arms" of star-shaped polymers. cmu.edu In an "arm-first" approach, linear poly(tert-butyl acrylate) chains are first synthesized and then linked together using a multifunctional coupling agent, resulting in a star polymer architecture. cmu.edu This demonstrates the utility of acrylate-based monomers in constructing complex, hyperbranched structures beyond simple linear chains.

| Architecture | Synthetic Strategy | Monomer/Precursor Example | Key Reactions |

| Dendrimers | Divergent Synthesis | Methyl Acrylate, Ethylenediamine | Michael Addition, Amidation mdpi.com |

| Star Polymers | "Arm First" Method via ATRP | tert-Butyl Acrylate | Controlled Radical Polymerization, Coupling Reaction cmu.edu |

| Dendrimer-like Polymers | Iterative Methodology | tert-Butyl Methacrylate (B99206) | Living Anionic Polymerization, Linking Reactions researchgate.net |

Sustainable and Green Chemistry Approaches in Tert Butyl 3 Dimethylamino Acrylate Research

Development of Environmentally Benign Synthetic Protocols

Traditional synthetic routes for β-aminoacrylates often involve multi-step processes that may use stoichiometric reagents, harsh conditions, or environmentally damaging catalysts. The shift towards green chemistry encourages the development of protocols that are safer, more efficient, and less polluting.

One major area of improvement is the replacement of homogeneous acid or base catalysts with heterogeneous solid catalysts. Solid acid catalysts, such as zeolites, clays, or ion-exchange resins, can offer significant environmental benefits. researchgate.net They are typically less corrosive, can be easily separated from the reaction mixture by simple filtration, and are often reusable over multiple cycles, which reduces waste and cost. Another promising approach is the use of microwave-assisted synthesis, which can dramatically reduce reaction times from hours or days to mere minutes, leading to significant energy savings and often resulting in higher yields and cleaner products. rsc.org

Furthermore, catalytic asymmetric hydrogenation of β-dehydroamino acid precursors represents a highly atom-economical and scalable method for producing related β-amino acid derivatives. psu.edu The application of such catalytic methods could provide a more direct and cleaner route to chiral versions of the target compound or its analogs, avoiding less efficient classical resolutions.

Table 1: Comparison of Hypothetical Synthetic Protocols for β-Amino Acrylates This table illustrates a conceptual comparison based on green chemistry principles.

| Parameter | Traditional Protocol (e.g., Condensation) | Environmentally Benign Protocol (e.g., Catalytic) |

|---|---|---|

| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) | Heterogeneous solid acid (e.g., Zeolite, Resin) or Metal Catalyst |

| Catalyst Separation | Requires neutralization and extraction, generating salt waste | Simple filtration and potential for reuse |

| Energy Input | Prolonged heating under reflux | Potentially lower temperatures or rapid microwave heating rsc.org |

| Byproducts | Stoichiometric byproducts (e.g., water, salts) | Minimal or no stoichiometric byproducts (high atom economy) psu.edu |

| Solvent | Often high-boiling point organic solvents (e.g., Toluene) | Greener solvents or solvent-free conditions |

Utilization of Bio-Based Solvents in Polymerization

The choice of solvent is a critical factor in the environmental footprint of a polymerization process. Conventional solvents are often petroleum-derived, volatile organic compounds (VOCs) that can be toxic and difficult to dispose of. The field of green chemistry promotes replacing these with safer, more sustainable alternatives, such as bio-based solvents.

Bio-based solvents are derived from renewable feedstocks like plants, crops, and biomass. researchgate.net Examples include ethanol (B145695) and butanol (from fermentation), 2-methyltetrahydrofuran (B130290) (2-MeTHF) (from lignocellulose), and cyrene. These solvents can offer benefits such as lower toxicity, biodegradability, and a reduced carbon footprint. While specific studies on the polymerization of tert-Butyl 3-(Dimethylamino)acrylate in bio-based solvents are not widely documented, research on other acrylate (B77674) polymerizations provides a strong precedent. For instance, the impact of solvents like butanol on polymerization kinetics has been studied, and as bio-butanol becomes more available, it presents a viable green alternative. acs.org The selection of a suitable bio-based solvent would depend on ensuring adequate monomer/polymer solubility and minimizing interference with the polymerization kinetics.

Table 2: Potential Bio-Based Solvents for Acrylate Polymerization

| Bio-Based Solvent | Renewable Source | Key Advantages | Potential Considerations |

|---|---|---|---|

| Bio-ethanol | Corn, Sugarcane | Low toxicity, readily available, biodegradable | Polarity may affect kinetics; potential for chain transfer |

| Bio-butanol | Biomass fermentation | Higher boiling point than ethanol, good solvent for many polymers | Can influence branching and molecular weight acs.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Lignocellulosic biomass | Higher boiling point and lower water miscibility than THF | Cost and current production scale |

| Cyrene (dihydrolevoglucosenone) | Cellulose | High polarity, biodegradable, high boiling point | Viscosity, potential reactivity, cost |

Solvent-Free Reaction Conditions

The most effective way to eliminate the environmental impact of solvents is to not use them at all. Solvent-free, or bulk, polymerization is a cornerstone of green chemistry. This approach involves initiating polymerization directly in the liquid monomer, which acts as its own solvent. The primary benefits are the complete elimination of solvent-related waste, reduced process complexity (no need for solvent purchase, purification, or disposal), and lower energy consumption as there is no solvent to heat or remove.

Research on related acrylate monomers has demonstrated the viability of this approach. For example, the atom transfer radical polymerization (ATRP) of tert-butyl acrylate has been shown to proceed smoothly in bulk at moderate temperatures (e.g., 50 °C). cmu.edu Similarly, the nitroxide-mediated polymerization of n-butyl acrylate has also been successfully carried out under bulk conditions. researchgate.net These examples strongly suggest that solvent-free polymerization could be a highly effective and environmentally benign strategy for this compound, provided the viscosity of the resulting polymer can be managed and efficient heat dissipation is ensured to prevent uncontrolled reactions.

Table 3: Comparison of Solvent-Based vs. Solvent-Free Polymerization

| Parameter | Solvent-Based Polymerization | Solvent-Free (Bulk) Polymerization |

|---|---|---|

| Solvent Waste | Significant; requires treatment and disposal | None |

| Process Volume | Larger reactor volume needed for the same polymer yield | Higher volumetric productivity |

| Energy Use | Higher (heating and recovery of solvent) | Lower (no solvent to heat/remove) |

| Process Control | Easier heat and viscosity management | Can be challenging due to high viscosity and exothermic reaction |

| Product Purity | May contain residual solvent | High purity, free of solvent contamination |

Atom Economy and Waste Reduction Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.gov Reactions with high atom economy, such as additions and rearrangements, are preferred over those that generate significant amounts of waste in the form of byproducts, such as eliminations and substitutions.

For the synthesis of this compound, pursuing reaction pathways with high atom economy is a key green strategy. For instance, a direct addition reaction of dimethylamine (B145610) to tert-butyl propiolate would, in theory, be 100% atom-economical. Similarly, catalytic processes like hydroaminomethylation are considered highly atom-economic strategies for preparing related β-amino esters. researchgate.net

Catalyst Recycling: Utilizing heterogeneous or recoverable homogeneous catalysts to minimize waste from spent catalysts. researchgate.net

Minimizing Purification Steps: Designing reactions that are highly selective and produce clean products, thereby reducing the need for extensive chromatographic purification, which consumes large quantities of solvents.

Table 4: Illustrative Atom Economy for Hypothetical Synthesis Routes

| Reaction Type | Generic Equation | Atom Economy | Green Chemistry Assessment |

|---|---|---|---|

| Addition Reaction | A + B → C | 100% | Ideal. All atoms from reactants are in the product. |

| Substitution (with byproduct) | A-X + B-Y → A-B + X-Y | < 100% | Less desirable. Generates a stoichiometric byproduct (X-Y) that is waste. |

| Elimination | A-B → C + D | < 100% | Less desirable. A portion of the reactant becomes waste (D). |

Advanced Analytical Methodologies in Research on Tert Butyl 3 Dimethylamino Acrylate

Spectroscopic Techniques for Polymer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of polymers. Both ¹H and ¹³C NMR are routinely used to confirm the successful polymerization of tert-Butyl 3-(dimethylamino)acrylate and to analyze the structure of the resulting polymer and any intermediates.

In a typical ¹H NMR spectrum of a polymer derived from this compound, distinct signals corresponding to the different types of protons would be expected. The broad signals from the polymer backbone protons would appear, while the sharp, well-defined peaks from the side-chain protons—specifically the tert-butyl and dimethylamino groups—would confirm the integrity of these functional moieties post-polymerization. nih.gov For instance, the nine equivalent protons of the tert-butyl group would produce a strong singlet, and the six equivalent protons of the dimethylamino group would yield another distinct singlet.

¹³C NMR spectroscopy provides complementary information, with signals for the carbonyl carbon of the ester group, the quaternary carbon and methyl carbons of the tert-butyl group, the methyl carbons of the dimethylamino group, and the carbons of the polymer backbone. researchgate.net Furthermore, high-resolution NMR techniques can be employed to investigate the polymer's microstructure, such as its tacticity (the stereochemical arrangement of the side chains along the polymer backbone), which can significantly influence the material's physical properties. scite.ai

Table 1: Expected ¹H NMR Chemical Shifts for Poly(this compound)

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Polymer Backbone (-CH₂-CH-) | 1.5 - 2.5 | Broad Multiplet |

| Dimethylamino (-N(CH₃)₂) | 2.2 - 2.8 | Singlet |

Note: Expected shifts are based on analogous structures in the literature and may vary based on solvent and polymer tacticity.

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a polymer. For polymers of this compound, the IR spectrum provides a characteristic fingerprint.

The most prominent absorption band is the strong carbonyl (C=O) stretch of the ester group, typically appearing around 1730 cm⁻¹. cmu.eduspectroscopyonline.com The presence of this peak is a clear indicator of the acrylate (B77674) ester functionality. Other key absorptions include the C-O stretching vibrations of the ester group, which appear in the 1100-1300 cm⁻¹ region. researchgate.net The C-H stretching and bending vibrations from the aliphatic backbone, the tert-butyl group, and the dimethylamino group are also readily identified in the spectrum. semanticscholar.org The successful polymerization can be confirmed by the disappearance of the characteristic C=C double bond absorption from the monomer, which is typically observed around 1635 cm⁻¹. nist.gov

Table 2: Characteristic IR Absorption Bands for Poly(this compound)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Ester) | ~1730 | Strong |

| C-H Bend (CH₂, CH₃) | 1365 - 1465 | Medium |

Mass spectrometry (MS) techniques are vital for determining the molecular weight and molecular weight distribution of polymers. For high molecular weight synthetic polymers, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly valuable. tuwien.at It is a "soft ionization" technique that minimizes fragmentation of the polymer chains, allowing for the accurate determination of the mass of individual polymer molecules. biochromato.com

In a MALDI-TOF MS analysis of a poly(this compound) sample, the resulting spectrum displays a series of peaks, where each peak corresponds to a specific polymer chain length (degree of polymerization). The mass difference between adjacent peaks directly corresponds to the mass of the repeating monomer unit (171.24 g/mol for this compound). This allows for unambiguous confirmation of the polymer's repeating structure. researchgate.net From the distribution of these peaks, important parameters such as the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) can be calculated. The high resolution of MALDI-TOF MS can also provide valuable information about the chemical nature of the polymer end-groups, which are determined by the initiator and termination steps of the polymerization process. cmu.edu

Chromatographic Methods for Polymer Analysis

Chromatographic techniques are essential for separating polymer chains based on their physical characteristics, primarily their size in solution.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used method for determining the molecular weight distribution of polymers. polymersource.ca The technique separates polymer molecules based on their hydrodynamic volume in solution. Larger polymer coils are excluded from the pores of the column's stationary phase and thus elute faster, while smaller molecules penetrate the pores more deeply and have a longer retention time. researchgate.net

By calibrating the system with polymer standards of known molecular weights, the retention time of the poly(this compound) sample can be correlated to its molecular weight. SEC provides the full molecular weight distribution curve, from which Mₙ, Mₙ, and PDI are calculated. mdpi.com The PDI value is a critical measure of the breadth of the molecular weight distribution; a value close to 1.0 indicates a very narrow distribution, which is characteristic of a well-controlled, "living" polymerization process. itu.edu.tr Monitoring the evolution of the molecular weight and PDI via SEC is a standard method for studying polymerization kinetics.

Table 3: Illustrative SEC Data for a Controlled Polymerization of this compound

| Sample | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

|---|---|---|---|

| Polymer A | 15,200 | 16,100 | 1.06 |

| Polymer B | 28,500 | 30,800 | 1.08 |

Thermal Analysis Techniques

Thermal analysis techniques are used to measure the physical and chemical properties of a material as a function of temperature. For polymers, they provide crucial information about thermal stability, decomposition behavior, and phase transitions.

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is primarily used to determine the glass transition temperature (T₉), which is a critical property of amorphous polymers. The T₉ marks the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. itu.edu.tr This property is highly dependent on the polymer's molecular weight, structure, and intermolecular forces, and it dictates the material's mechanical properties and potential applications at different temperatures. polymersource.ca

Table 4: Summary of Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| Poly(tert-butyl acrylate) | PtBA |

| Poly(acrylic acid) | PAA |

| Isobutene | - |

Microscopic Techniques for Morphological Characterization of Polymeric Assemblies

The morphological characterization of polymeric assemblies derived from monomers like this compound is crucial for understanding their structure-property relationships and predicting their performance in various applications. Advanced microscopic techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM), provide high-resolution imaging of these assemblies, revealing details about their size, shape, and surface topography at the micro- and nanoscale. While specific research focusing exclusively on the morphological characterization of poly(this compound) is limited in publicly available literature, the principles of these techniques can be understood through studies on structurally analogous polymers, such as poly(tert-butyl acrylate) (PtBA) and other acrylate-based copolymers.

Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM and is used to observe the internal structure of thin polymer samples. researchgate.net A beam of electrons is transmitted through an ultra-thin specimen, and the interactions are used to form an image. researchgate.net In polymer science, TEM is essential for visualizing the phase-separated morphologies of block copolymers, the dispersion of nanoparticles in a polymer matrix, and the detailed structure of self-assembled nanostructures like micelles or vesicles. researchgate.net For instance, in studies of mixed polymer brushes containing PtBA on silica (B1680970) particles, TEM has been used to visualize the nanostructures formed by the polymer chains. researchgate.net Cryogenic TEM (Cryo-TEM) is particularly valuable for observing polymeric assemblies in their native, hydrated state, which is crucial for solution-based structures like micelles.